molecular formula C8H4N2O3S B6165831 5-nitro-1,2-benzothiazole-3-carbaldehyde CAS No. 70061-56-2

5-nitro-1,2-benzothiazole-3-carbaldehyde

Cat. No.: B6165831
CAS No.: 70061-56-2
M. Wt: 208.2
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Description

5-nitro-1,2-benzothiazole-3-carbaldehyde is an organic compound with the molecular formula C₈H₄N₂O₃S. It is a derivative of benzothiazole, a bicyclic compound containing both sulfur and nitrogen atoms in its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-1,2-benzothiazole-3-carbaldehyde typically involves the nitration of 1,2-benzothiazole-3-carbaldehyde. One common method includes the reaction of 1,2-benzothiazole-3-carbaldehyde with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position of the benzothiazole ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

5-nitro-1,2-benzothiazole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-nitro-1,2-benzothiazole-3-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-nitro-1,2-benzothiazole-3-carbaldehyde involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to form covalent bonds with nucleophiles makes it a valuable tool in chemical biology and medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 5-nitro-1,2-benzothiazole-3-amine
  • 5-nitro-1,2-benzothiazole-3-carboxylic acid
  • 1,2-benzothiazole-3-carbaldehyde

Uniqueness

5-nitro-1,2-benzothiazole-3-carbaldehyde is unique due to the presence of both a nitro group and an aldehyde group in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications. Its distinct reactivity and potential biological activities set it apart from other benzothiazole derivatives .

Properties

CAS No.

70061-56-2

Molecular Formula

C8H4N2O3S

Molecular Weight

208.2

Purity

95

Origin of Product

United States

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